molecular formula C19H16FN3O3 B2570085 N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-fluorophenoxy)acetamide CAS No. 1396764-76-3

N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-fluorophenoxy)acetamide

Cat. No. B2570085
CAS RN: 1396764-76-3
M. Wt: 353.353
InChI Key: CERRAIXKZFGDCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-fluorophenoxy)acetamide, also known as BPA, is a chemical compound that has been synthesized for its potential use in scientific research. It is a pyrimidine derivative that has been modified with a benzyl ether and a fluoro-substituted phenoxy group. The compound has shown promise as a tool for investigating biological processes and as a potential therapeutic agent for certain diseases.

Scientific Research Applications

1. PET Imaging Studies

N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-fluorophenoxy)acetamide and its derivatives have been extensively studied for their applications in Positron Emission Tomography (PET) imaging. These compounds, particularly those with fluoroethoxy and fluoropropoxy substitutions, show high affinity and selectivity for peripheral benzodiazepine receptors (PBRs). They have potential as imaging agents for PBR expression in neurodegenerative disorders due to their ability to parallel the known localization of PBRs in biodistribution studies in rats (Fookes et al., 2008). Another study on the synthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, utilized similar compounds for in vivo imaging (Dollé et al., 2008).

2. Inhibitors in Cancer Treatment

These compounds have shown potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), important targets in cancer treatment. Compounds based on this structure demonstrated potent dual inhibitory activities against human TS and DHFR, making them candidates for anticancer agents (Gangjee et al., 2008). Furthermore, the design and synthesis of classical and nonclassical analogues as dual inhibitors indicate their potential as antitumor agents (Gangjee et al., 2009).

3. Aldose Reductase Inhibitors and Antioxidant Properties

These compounds, when bearing a phenol or catechol moiety, have been tested as aldose reductase (ALR2) inhibitors, exhibiting micromolar/submicromolar range activity. Their structure-activity relationships suggest that they could be effective in managing complications of diabetes due to their significant antioxidant properties (La Motta et al., 2007).

4. Phosphoinositide 3-Kinase (PI3K)/mTOR Dual Inhibitors

These compounds have been studied for their role as dual inhibitors of PI3Kα and mTOR, key components in cancer cell growth and survival. Modifications of these compounds have led to variants with improved metabolic stability, indicating their potential in cancer therapy (Stec et al., 2011).

5. Ligand-Protein Interactions and Photovoltaic Efficiency

N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-fluorophenoxy)acetamide derivatives have been studied for their interactions with proteins like cyclooxygenase 1 (COX1), indicating their potential in drug development. Spectroscopic and quantum mechanical studies also suggest their utility in photovoltaic cells due to good light-harvesting efficiency and free energy of electron injection (Mary et al., 2020).

properties

IUPAC Name

2-(4-fluorophenoxy)-N-(6-phenylmethoxypyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3/c20-15-6-8-16(9-7-15)25-12-18(24)23-17-10-19(22-13-21-17)26-11-14-4-2-1-3-5-14/h1-10,13H,11-12H2,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERRAIXKZFGDCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=NC(=C2)NC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-fluorophenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.